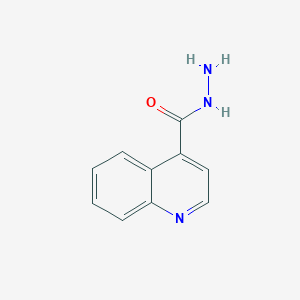

Quinoline-4-carbohydrazide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

quinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-13-10(14)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWKEFDYIVVJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388409 | |

| Record name | quinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29620-62-0 | |

| Record name | quinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Quinoline 4 Carbohydrazide and Its Precursors

Classical and Contemporary Synthetic Routes to the Quinoline (B57606) Core

The quinoline scaffold is a fundamental structural motif, and numerous named reactions have been developed for its synthesis. These methods provide the foundational framework upon which the synthesis of quinoline-4-carbohydrazide is built.

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a cornerstone in the synthesis of quinoline-4-carboxylic acids. mdpi.comresearchgate.net The classical approach involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. mdpi.comresearchgate.net

The mechanism initiates with the hydrolysis of the amide bond in isatin under basic conditions, such as with potassium hydroxide, to form a keto-acid intermediate. mdpi.com This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently tautomerizes to an enamine. mdpi.com The enamine undergoes cyclization and dehydration to yield the substituted quinoline-4-carboxylic acid. mdpi.com

A notable modification of this reaction is the Halberkann variant, where N-acyl isatins react with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. mdpi.com While efficient, the Pfitzinger reaction can sometimes be hampered by the formation of thick resins, complicating product isolation. ijpsjournal.com To circumvent this, a modified procedure involves pre-reacting the isatin with alkali to open the ring before the addition of the carbonyl component, which can lead to improved yields. scilit.com

Table 1: Overview of Pfitzinger Reaction and Modifications

| Reaction Name | Reactants | Key Conditions | Product |

| Pfitzinger Reaction | Isatin, Carbonyl compound (with α-methylene group) | Strong base (e.g., KOH) | Substituted quinoline-4-carboxylic acid |

| Halberkann Variant | N-acyl isatin | Base | 2-Hydroxy-quinoline-4-carboxylic acid |

| Modified Pfitzinger | Isatin (pre-reacted with alkali), Carbonyl compound | Alkali pre-treatment | Improved yield of quinoline-4-carboxylic acid |

Beyond the Pfitzinger reaction, several other classical methods are pivotal for constructing the quinoline core, each offering unique advantages in terms of substituent placement and reaction conditions.

Combes Synthesis: This method produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an arylamine with a β-diketone. rsc.orgarabjchem.org The reaction proceeds via a Schiff base intermediate, which is then cyclized. arabjchem.org

Doebner-von Miller Reaction: A versatile method that synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, often catalyzed by Lewis or Brønsted acids. up.ac.zafigshare.com This reaction is also referred to as the Skraup-Doebner-Von Miller quinoline synthesis. up.ac.zaacs.org The reaction mechanism is thought to involve a fragmentation-recombination pathway. imist.ma

Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of anilines with β-ketoesters. tandfonline.comnih.gov The reaction conditions, particularly temperature, dictate the product. At lower temperatures, the reaction favors the formation of 4-hydroxyquinolines (which exist in equilibrium with 4-quinolones), characteristic of the Conrad-Limpach pathway. nih.gov At higher temperatures, the Knorr variation predominates, leading to the formation of 2-hydroxyquinolines. nih.gov

Table 2: Comparison of Established Quinoline Synthesis Techniques

| Synthesis Method | Primary Reactants | Key Features | Typical Product |

| Combes | Arylamine, β-Diketone | Acid-catalyzed cyclization of a Schiff base | 2,4-Disubstituted quinoline |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Acid-catalyzed | Substituted quinolines |

| Conrad-Limpach-Knorr | Aniline, β-Ketoester | Temperature-dependent regioselectivity | 4-Hydroxyquinoline (B1666331) or 2-Hydroxyquinoline |

Synthesis of Quinoline-4-carboxylic Acid and its Esters

Quinoline-4-carboxylic acid is the direct precursor to its corresponding esters and, subsequently, to this compound. The Pfitzinger reaction is a primary route for its synthesis, directly yielding the carboxylic acid derivative. arabjchem.org The Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid, also serves as an effective method for preparing quinoline-4-carboxylic acid derivatives. mdpi.com

Once the quinoline-4-carboxylic acid is obtained, it can be readily converted to its ester, typically the ethyl or methyl ester, through Fischer esterification. This process involves refluxing the carboxylic acid in an excess of the desired alcohol (e.g., absolute ethanol) with a catalytic amount of a strong acid, such as concentrated sulfuric acid. rsc.orgup.ac.za This esterification step is crucial as the ester is the immediate substrate for the subsequent hydrazinolysis. An alternative one-step approach to quinoline-4-carboxylic esters involves a modified Pfitzinger reaction mediated by TMSCl, which allows for both cyclization and esterification to occur concurrently under mild conditions.

Direct Synthesis of this compound via Ester Hydrazinolysis

The most direct and widely employed method for the synthesis of this compound is the hydrazinolysis of a corresponding quinoline-4-carboxylic acid ester. rsc.orgarabjchem.org This reaction involves treating the ester, such as ethyl quinoline-4-carboxylate, with hydrazine (B178648) hydrate (B1144303). mdpi.com

The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, most commonly ethanol (B145695). mdpi.comrsc.org The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the stable carbohydrazide (B1668358). The progress of the reaction can be monitored, and upon completion, the product is often isolated by cooling the reaction mixture and collecting the precipitated solid. mdpi.com

Green Chemistry Approaches in this compound Synthesis

In recent years, principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to reduce environmental impact, shorten reaction times, and improve yields. scilit.com Microwave-assisted synthesis has emerged as a particularly effective green technique.

Derivatization Strategies and Analog Development

Synthesis of Schiff Bases from Quinoline-4-carbohydrazide

Schiff bases, characterized by the azomethine or imine group (-C=N-), are a significant class of compounds synthesized from the condensation of a primary amine with a carbonyl compound. In the context of this compound, the terminal amino group of the hydrazide function acts as the primary amine, enabling the formation of N-acylhydrazones, which are a subset of Schiff bases.

The synthesis of Schiff bases from this compound is typically achieved through a direct condensation reaction with various aromatic and heteroaromatic aldehydes or ketones. semanticscholar.org This reaction is generally carried out by refluxing equimolar amounts of this compound and the respective carbonyl compound in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration process. chemmethod.combepls.com The resulting Schiff bases precipitate from the solution upon cooling and can be purified by recrystallization. This method's versatility allows for the introduction of a wide range of substituted aromatic and heterocyclic moieties into the final molecule, enabling systematic structural modifications. semanticscholar.orgnih.gov

Table 1: Examples of Carbonyl Compounds Used in Schiff Base Synthesis

| Carbonyl Compound Type | Specific Examples | Reference |

|---|---|---|

| Aromatic Aldehydes | 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde, Salicylaldehyde | mdpi.com |

| Heteroaromatic Aldehydes | Pyrrole-2-carboxaldehyde, Thiophene-2-carboxaldehyde | semanticscholar.org |

| Aromatic Ketones | 4-Bromoacetophenone, Acetophenone | nih.gov |

Formation of Hydrazone Derivatives

Hydrazones are formed via the reaction of this compound with a broad spectrum of aldehydes and ketones. This condensation reaction is one of the most fundamental derivatization methods for the carbohydrazide (B1668358) group. mdpi.com The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic hydrazone linkage (R-C=N-NH-C(O)-R'). mdpi.com

The synthesis is typically a straightforward, one-pot procedure. For instance, reacting 2-(4-bromophenyl)this compound (B1273625) with cyclic ketones like tetralone in ethanol with a few drops of glacial acetic acid yields the corresponding N'-ylidene)this compound derivative. nih.gov This approach provides a reliable pathway to hybrid molecules that incorporate both the quinoline (B57606) scaffold and other pharmacologically relevant structures. researchgate.net

Table 2: Synthesis of Quinoline-4-carbohydrazone Derivatives

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Solvent | Catalyst | Product Type |

|---|---|---|---|---|

| This compound | Substituted Aromatic Aldehydes | Ethanol | Glacial Acetic Acid | N'-benzylidene-carbohydrazide |

| This compound | Heterocyclic Aldehydes | Ethanol | Glacial Acetic Acid | N'-(heteroarylmethylene)-carbohydrazide |

| 2-(4-Bromophenyl)this compound | Tetralone | Ethanol | Glacial Acetic Acid | N'-(3,4-dihydronaphthalen-2(1H)-ylidene)carbohydrazide nih.gov |

Cyclization Reactions Leading to Novel Heterocyclic Systems

The this compound moiety is a valuable precursor for synthesizing fused and appended heterocyclic systems. The hydrazide group can undergo cyclization reactions with various reagents to form stable five-membered rings, significantly expanding the chemical diversity of the quinoline core.

Pyrazole (B372694) and pyrazolone rings can be constructed from this compound through cyclocondensation reactions with appropriate 1,3-dicarbonyl compounds or their equivalents. nih.gov

Pyrazole Synthesis: The reaction of a this compound derivative with a β-diketone, such as acetylacetone, leads to the formation of a pyrazole ring. This process involves the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole system. For example, the cyclocondensation of 2-(4-bromophenyl)this compound with acetylacetone produces (2-(4-bromophenyl)quinolin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone. nih.gov

Pyrazolone Synthesis: Similarly, reacting the carbohydrazide with β-ketoesters, like ethyl acetoacetate, results in pyrazolone derivatives. nih.gov The reaction proceeds through a similar mechanism to afford 5-methyl-2,4-dihydro-3H-pyrazol-3-one structures. nih.gov Other reagents, such as ethyl cyanoacetate and malononitrile, can also be used to generate amino-substituted pyrazolone derivatives. nih.gov

Table 3: Synthesis of Pyrazole and Pyrazolone Derivatives from 2-(4-bromophenyl)this compound

| Reagent | Product Moiety | Resulting Compound Name | Reference |

|---|---|---|---|

| Acetylacetone | 3,5-Dimethyl-1H-pyrazole | (2-(4-Bromophenyl)quinolin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | nih.gov |

| Ethyl Acetoacetate | 5-Methyl-3-oxo-2,3-dihydro-1H-pyrazole | 2-(2-(4-Bromophenyl)quinoline-4-carbonyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | nih.gov |

| Malononitrile | 5-Amino-3-oxo-2,3-dihydro-1H-pyrazole | 5-Amino-1-(2-(4-bromophenyl)quinoline-4-carbonyl)-1H-pyrazole-4-carbonitrile | nih.gov |

The construction of a 1,2,4-triazole ring attached to the quinoline core typically involves a multi-step synthesis starting from this compound. nih.gov A common and effective route is through the formation of a thiosemicarbazide intermediate. rasayanjournal.co.in

The synthesis begins with the reaction of this compound with various substituted isothiocyanates. This addition reaction yields N-substituted quinoline-4-carbothioamide derivatives (thiosemicarbazides). rasayanjournal.co.in These intermediates are then subjected to cyclization. The cyclization is conveniently achieved by heating the thiosemicarbazide in a basic medium, such as aqueous sodium hydroxide, which promotes the intramolecular nucleophilic attack and subsequent dehydration to form the 1,2,4-triazole-3-thione ring system. rasayanjournal.co.in

The 1,3,4-oxadiazole ring is another important heterocycle that can be synthesized from this compound. The most direct method involves the cyclodehydration of a diacylhydrazine precursor. nih.gov However, a more common one-pot approach involves reacting the carbohydrazide with a source of carbon.

A widely used method is the reaction of the carbohydrazide precursor with carbon disulfide in the presence of a base like ethanolic potassium hydroxide. nih.gov This reaction proceeds to form a dithiocarbazate salt intermediate, which upon heating undergoes intramolecular cyclization with the elimination of hydrogen sulfide to yield the corresponding 5-(quinolin-4-yl)-1,3,4-oxadiazole-2-thiol. nih.gov Alternatively, cyclization can be achieved using dehydrating agents such as phosphorus oxychloride in the presence of a carboxylic acid, which first forms a diacylhydrazine intermediate that subsequently cyclizes. nih.gov

Table 4: Reagents for Cyclization of this compound into 1,3,4-Oxadiazoles

| Reagent(s) | Intermediate | Product Type | Reference |

|---|---|---|---|

| Carbon Disulfide, Potassium Hydroxide | Dithiocarbazate salt | 5-(Quinolinyl)-1,3,4-oxadiazole-2-thiol | nih.gov |

| Carboxylic Acids, Phosphorus Oxychloride | Diacylhydrazine | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |

Other Annulated Systems

The chemical reactivity of the this compound moiety allows for its use as a precursor in the synthesis of fused heterocyclic systems, also known as annulated systems. These reactions typically involve the cyclization of the hydrazide part with suitable reagents to form new rings attached to the quinoline core.

One significant class of annulated systems derived from quinoline precursors are the pyrazolo[4,3-c]quinolines . These compounds have garnered attention for their potential anti-inflammatory and β-glucuronidase inhibitory activities. nih.gov The synthesis of these systems can be achieved through multi-step reactions starting from appropriate quinoline derivatives that are then cyclized to form the pyrazole ring fused to the quinoline structure. nih.govresearchgate.net For instance, derivatives like 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline have shown significant inhibition of nitric oxide (NO) production, a key mediator in inflammation. nih.gov

Another important annulated system includes the triazolo[4,3-a]quinolines . The synthesis of these fused heterocycles can be accomplished by reacting a quinoline intermediate containing a hydrazine (B178648) group with reagents like triethyl orthoformate, which facilitates the formation of the triazole ring. mdpi.comnih.gov These derivatives have been investigated for a range of biological activities, including anticonvulsant properties. nih.gov The strategic construction of these fused systems is a key method for modifying the steric and electronic properties of the parent quinoline molecule, often leading to compounds with distinct pharmacological profiles.

Acylation and Other Functionalization Reactions at the Hydrazide Moiety

The terminal nitrogen atoms of the hydrazide group in this compound are nucleophilic and readily undergo reactions with various electrophiles, making this moiety a prime site for functionalization.

A primary and extensively studied functionalization is the condensation reaction with aldehydes and ketones to form Schiff bases (hydrazones). figshare.commdpi.com This reaction involves the nucleophilic attack of the terminal amine of the hydrazide on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the corresponding N'-alkylidene or N'-arylidene-quinoline-4-carbohydrazide. figshare.com This strategy allows for the introduction of a wide variety of substituents onto the this compound core. semanticscholar.orgnih.gov These Schiff base derivatives have been explored for their antimicrobial and anticancer activities. figshare.commdpi.com

Beyond Schiff base formation, the hydrazide moiety can undergo acylation reactions. For example, reaction with substituted carboxylic acids or their activated derivatives (like acid chlorides or anhydrides) leads to the formation of N,N'-diacylhydrazine derivatives. nih.govnih.gov A notable example is the synthesis of this compound-acrylamide hybrids, where the hydrazide is linked to a 3-arylacrylamide moiety. rsc.orgnih.gov These hybrids have been investigated as potential anticancer agents targeting the epidermal growth factor receptor (EGFR) kinase. rsc.orgnih.gov

The hydrazide can also react with isothiocyanates to form thiosemicarbazide derivatives, which can be further cyclized to generate other heterocyclic systems like thiadiazoles or triazoles. researchgate.net These reactions highlight the versatility of the hydrazide group as a handle for extensive structural modification.

Molecular Hybridization Strategies in this compound Analog Design

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single new chemical entity. nih.govacs.org The goal is to create hybrid compounds with enhanced affinity, selectivity, or efficacy, or to develop agents with dual modes of action. This compound is an ideal scaffold for this approach.

One common strategy involves hybridizing the quinoline core with other heterocyclic rings known for their biological activities. For instance, researchers have synthesized hybrids by reacting 2-phenyl quinoline hydrazide with reagents to incorporate pyrazolone or other heterocyclic moieties. nih.govacs.org This approach combines the pharmacophoric features of the quinoline ring with those of the newly introduced heterocycle. nih.gov

Another application of molecular hybridization is the development of quinoline-acrylamide hybrids as potential inhibitors of EGFR-TK for cancer treatment. rsc.orgnih.gov In these molecules, the this compound structure, which may act as an apoptosis inducer, is covalently linked to a 3-arylacrylamide moiety, a structure known to inhibit kinase receptors. nih.gov This combination aims to create a synergistic effect, leading to potent anticancer activity.

The synthesis of Schiff bases from this compound and various aromatic aldehydes is another example of molecular hybridization. figshare.com This method effectively combines the quinoline-carbohydrazide scaffold with diverse substituted phenyl rings, leading to new molecular architectures that have been screened for antimicrobial properties. figshare.com The table below summarizes the results of some studies on such hybrid compounds.

| Compound Series | Hybridization Strategy | Target/Activity Investigated | Key Findings | Reference |

|---|---|---|---|---|

| 2-Phenyl quinoline hydrazide derivatives (e.g., 6b, 10, 13) | Hybridization of quinoline scaffold with hydrazine moieties and various substituents. | Antimicrobial (DNA gyrase inhibitors) | Compounds 6b and 10 showed significant S. aureus DNA gyrase inhibition with IC50 values of 33.64 and 8.45 μM, respectively. Compound 13 was most potent against S. aureus and C. albicans. | nih.govacs.org |

| Quinoline-acrylamide hybrids (e.g., 6a, 6h) | Covalent linking of this compound with 3-arylacrylamide moiety. | Anticancer (EGFR kinase inhibitors) | Hybrid 6h was the most potent against MCF-7 breast carcinoma cells (IC50 = 2.71 μM) and a strong EGFR inhibitor (IC50 = 0.22 μM). | rsc.orgnih.govresearchgate.net |

| Quinoline hybrid Schiff bases (e.g., 6a-o) | Condensation of this compound with various aromatic aldehydes. | Antifungal and Antibacterial | Compound 6a was effective against Staphylococcus aureus (MIC 340 µg/mL), and compound 6b was effective against Aspergillus niger. | figshare.com |

| 2-(4-Bromophenyl)this compound derivatives (e.g., 6d, 8b) | Hybridization of quinoline with substituted benzylidene/ethylidene moieties. | Anticancer (EGFR-TK inhibitors) | Compounds 6d and 8b displayed potent inhibitory activity against EFGR with IC50 values of 0.18 and 0.08 μM, respectively. | nih.gov |

Investigations into Biological Activities of Quinoline 4 Carbohydrazide Derivatives

Antimicrobial Activity

The antimicrobial potential of quinoline-4-carbohydrazide derivatives has been a primary focus of numerous studies. These compounds have been synthesized and screened against a variety of pathogenic microorganisms, including bacteria and fungi, demonstrating a broad spectrum of activity.

Derivatives of this compound have shown notable efficacy, particularly against Gram-positive bacteria. In one study, a series of newly synthesized 2-(4-bromophenyl)this compound (B1273625) derivatives were tested for antibacterial activity. nih.govacs.org All tested compounds showed moderate-to-good activity against the Gram-positive bacterium Staphylococcus aureus (ATCC 6538-P), with inhibition zones ranging from 21–30 mm for the most effective compounds. acs.org However, none of the derivatives were found to be effective against the Gram-negative bacterium Escherichia coli (ATTC 25933). nih.govacs.org

Further evaluation determined the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for the most promising compounds. nih.gov For instance, a derivative linked to 4-(4-methoxyphenyl)acetamidohydazinyl (compound 6b) showed a strong MIC value of 38.64 µM and an MBC of 77.29 µM against S. aureus. nih.gov Another derivative, a quinoline (B57606) linked to ethyl formohydrazonate (compound 5), also exhibited potent activity with an MIC of 49.04 µM and an MBC of 196.17 µM against the same strain. nih.gov Similarly, hybrid Schiff bases derived from this compound also demonstrated good antibacterial activity, with one compound inhibiting the growth of Staphylococcus aureus ATCC 6538 at a low concentration. tandfonline.com In contrast, some quinoline-hydrazone derivatives showed no effectiveness against Staphylococcus aureus and Escherichia coli in a concentration range of 75–1000 ppm. nih.gov

| Compound | Inhibition Zone (mm) | MIC (µM) | MBC (µM) | Source |

|---|---|---|---|---|

| Compound 5 | Moderate | 49.04 | 196.17 | nih.gov |

| Compound 6a | 21-30 | 164.35 | 82.17 (vs. C. albicans) | nih.govacs.org |

| Compound 6b | 26 | 38.64 | 77.29 | nih.govacs.org |

| Compound 10 | 21-30 | 191.36 | 191.36 | nih.govacs.org |

| Compound 11 | 28 | 192.29 | - | nih.govacs.org |

| Compound 13 | 30 | 381.81 | - | nih.govacs.org |

The antifungal properties of this compound derivatives have also been explored. A study evaluating 2-(4-bromophenyl)this compound derivatives screened them against Candida albicans (ATTC 10231) and Aspergillus niger-NRRL fungal strains. acs.org Several compounds displayed considerable antifungal activity. nih.gov For example, compound 13 showed a significant inhibition zone of 31 mm against C. albicans, while compound 11 had an inhibition zone of 29 mm. nih.govacs.org

The MIC values further quantified their potency. nih.gov A derivative linked to ethyl formohydrazonate (compound 5) and another derivative (compound 6a) were the most active against C. albicans, with MIC values of 24.53 µM and 41.09 µM, respectively. nih.gov Another study involving hybrid Schiff bases of fluorine-containing quinoline also identified a compound (6b) that was effective against the fungal pathogen Aspergillus niger. tandfonline.com

| Compound | Inhibition Zone (mm) | MIC (µM) | Source |

|---|---|---|---|

| Compound 5 | - | 24.53 | nih.gov |

| Compound 6a | - | 41.09 | nih.gov |

| Compound 6b | 15 | 77.29 | nih.govacs.org |

| Compound 10 | - | 191.36 | nih.gov |

| Compound 11 | 29 | - | nih.govacs.org |

| Compound 13 | 31 | - | nih.govacs.org |

Researchers have investigated quinoline derivatives as potential agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. In one study, new quinoline derivatives were designed using a molecular hybridization approach and screened for their antitubercular activity using the Microplate Alamar Blue Assay (MABA). eurekaselect.com Among the synthesized compounds, derivatives 6d and 7d showed promising activity, with MIC values of 18.27 µM and 15.00 µM, respectively. eurekaselect.com

Another study focused on novel isatin-tethered quinolines. nih.gov These compounds exhibited potent to moderate activity against a drug-susceptible M. tuberculosis strain, with MICs ranging from 0.06 to 7.81 µg/mL. nih.gov One derivative, Q8b, was particularly potent with an MIC of 0.06 µg/mL, representing a 100-fold increase in activity compared to the lead compound. nih.gov Furthermore, compounds Q8b and Q8h demonstrated superior activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov

| Compound | Target Strain | MIC | Source |

|---|---|---|---|

| Compound 6d | H37Rv | 18.27 µM | eurekaselect.com |

| Compound 7d | H37Rv | 15.00 µM | eurekaselect.com |

| Compound Q8b | Drug-Susceptible | 0.06 µg/mL | nih.gov |

| Compound Q8h | Drug-Susceptible | 0.12 µg/mL | nih.gov |

| Compound Q8b | MDR Strain | 0.24 µg/mL | nih.gov |

| Compound Q8h | MDR Strain | 0.98 µg/mL | nih.gov |

| Compound Q8b | XDR Strain | 1.95 µg/mL | nih.gov |

| Compound Q8h | XDR Strain | 3.9 µg/mL | nih.gov |

Anticancer and Antiproliferative Studies

The development of novel anticancer agents is a critical area of research, and this compound derivatives have emerged as promising candidates. nih.gov These compounds have been shown to inhibit the growth of various cancer cells through mechanisms such as cytotoxicity, apoptosis induction, and cell cycle modulation. arabjchem.org

A range of this compound derivatives have been synthesized and evaluated for their cytotoxic effects on human cancer cell lines. A series of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids were tested against the MCF-7 breast carcinoma cell line. nih.govrsc.org Several of these hybrids showed significant antiproliferative activity, with compounds 6a, 6b, and 6h being more potent than the reference drug Doxorubicin, exhibiting IC₅₀ values of 3.39 µM, 5.94 µM, and 2.71 µM, respectively. nih.govrsc.orgresearchgate.net

In another study, nitroquinoline fused arylhydrazone derivatives were tested against non-small cell human lung cancer (A549 cells). nih.gov The most potent compound demonstrated significant antiproliferative activity with an IC₅₀ value between 15.3–15.8 μM. nih.gov Additionally, some quinoline hydrazone derivatives were screened against the MCF-7 breast cancer cell line, with the most active compound showing an IC₅₀ of 0.73 μM. nih.gov The cytotoxicity of certain derivatives was also evaluated against HeLa cells, where they were found to be relatively nontoxic. eurekaselect.com

| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Hybrid 6a | MCF-7 (Breast) | 3.39 | nih.govrsc.orgresearchgate.net |

| Hybrid 6b | MCF-7 (Breast) | 5.94 | nih.govrsc.orgresearchgate.net |

| Hybrid 6h | MCF-7 (Breast) | 2.71 | nih.govrsc.orgresearchgate.net |

| Nitroquinoline Arylhydrazone 4 | A549 (Lung) | 15.3-15.8 | nih.gov |

| Quinoline Hydrazone 13 | MCF-7 (Breast) | 0.73 | nih.gov |

Beyond cytotoxicity, studies have investigated the mechanisms by which these compounds exert their anticancer effects. The this compound structure has been identified as an apoptosis inducer. nih.govrsc.org For instance, a potent nitroquinoline arylhydrazone derivative was found to induce apoptosis and nuclear condensation in A549 lung cancer cells. nih.gov This compound also caused membrane blebbing and instability of the cytoskeleton and plasma membrane. nih.gov

Cell cycle analysis of breast cancer cells treated with a potent quinoline hydrazone derivative revealed that the compound enhanced G0/G1 arrest and apoptotic cell death. nih.gov Another study on a bis spiro-cyclic 2-oxindole derivative of pyrimido[4,5-b]quinoline-4,6-dione showed that it caused cell cycle arrest in the S phase in MCF-7 cells. researchgate.net This was accompanied by the upregulation of caspase-3, the tumor suppressor gene p53, and the pro-apoptotic gene BAX, along with the downregulation of the anti-apoptotic BCL2 gene. researchgate.net These findings indicate that this compound derivatives can inhibit cancer cell proliferation by interfering with the cell cycle and triggering programmed cell death.

Antimalarial Activity Assessment

Quinoline derivatives have historically been a cornerstone of antimalarial drug discovery, with compounds like chloroquine (B1663885) and quinine (B1679958) being prominent examples. biointerfaceresearch.com Research into novel quinoline structures continues to yield promising candidates. A series of quinoline-4-carboxamides, structurally similar to carbohydrazides, were identified from a phenotypic screen against the blood stage of Plasmodium falciparum. nih.govnih.gov An initial screening hit demonstrated moderate potency, which was subsequently optimized to produce lead molecules with low nanomolar in vitro potency. nih.govnih.gov

One notable derivative, DDD107498, emerged from this optimization process. It exhibited excellent oral efficacy in a P. berghei malaria mouse model, with an ED90 value below 1 mg/kg when administered orally for four days. nih.govnih.gov The mechanism of action for this series was identified as the inhibition of translation elongation factor 2 (PfEF2). nih.gov Other research into quinoline-piperidine hybrids also showed outstanding activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov

| Compound Class/Derivative | Target Organism/Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Quinoline-4-carboxamide (Screening Hit 1) | P. falciparum (3D7) | EC50 | 120 nM | nih.govnih.gov |

| DDD107498 (Optimized Derivative) | P. berghei (mouse model) | ED90 | < 1 mg/kg (oral) | nih.gov |

| Quinoline-piperidine hybrid (Compound 52) | P. falciparum (NF54) | IC50 | 12 nM | nih.gov |

| Quinoline-piperidine hybrid (Compound 52) | P. falciparum (K1, resistant) | IC50 | 26 nM | nih.gov |

| Quinoline-piperidine hybrid (Compound 53) | P. falciparum (NF54) | IC50 | 15 nM | nih.gov |

| Quinoline-piperidine hybrid (Compound 53) | P. falciparum (K1, resistant) | IC50 | 25 nM | nih.gov |

Anti-inflammatory Properties

The quinoline framework is present in numerous compounds investigated for anti-inflammatory effects. biointerfaceresearch.comresearchgate.net Studies have shown that certain derivatives can effectively modulate inflammatory pathways. For instance, some 4-hydroxyquinoline (B1666331) derivatives have demonstrated significant in vivo anti-inflammatory activity. researchgate.net

A specific study on a 7-chloro-4-(piperazin-1-yl) quinoline derivative, identified as compound 5, assessed its effects in both in vitro and in vivo models. tbzmed.ac.ir In RAW 264.7 murine macrophages, this compound exhibited the highest inhibitory activity on nitric oxide (NO) release. tbzmed.ac.ir In an in vivo carrageenan-induced paw edema assay in mice, the compound showed a significant percentage of edema inhibition, which increased over time. tbzmed.ac.ir This anti-inflammatory effect was associated with a decrease in serum levels of NO and COX-2. tbzmed.ac.ir

| Compound | Model | Time Post-Carrageenan | Edema Inhibition (%) | Reference |

|---|---|---|---|---|

| Compound 5 (7-chloro-4-(piperazin-1-yl) quinoline derivative) | Carrageenan-induced paw edema (mice) | 1 hour | 34% | tbzmed.ac.ir |

| 2 hours | 50% | tbzmed.ac.ir | ||

| 3 hours | 64% | tbzmed.ac.ir |

Antioxidant Potential

The antioxidant capacity of quinoline derivatives has been an area of active research. researchgate.net The ability of these compounds to scavenge free radicals is a key measure of their antioxidant potential. A study involving quinoline-4-carboxylic acid derivatives, synthesized via the Pfitzinger reaction from isatin (B1672199), evaluated their activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. ui.ac.idui.ac.id

The results indicated that the synthesized quinoline derivatives had a better inhibitory effect than the isatin precursor. ui.ac.idui.ac.id The presence of an aromatic ring was suggested to contribute to the antioxidant activity. ui.ac.idui.ac.id In another study, a quinoline-hydrazone derivative was synthesized and tested, showing some antioxidant activity, which was attributed to the hydroxyl (-OH) group's ability to donate a hydrogen atom to the DPPH radical. nih.gov

| Compound | Assay | Concentration | Inhibition (%) | Reference |

|---|---|---|---|---|

| 2-methylquinoline-4-carboxylic acid | DPPH | 5 mg/L | ~30.25% | ui.ac.idui.ac.id |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH | 5 mg/L | ~40.43% | ui.ac.idui.ac.id |

| Quinoline-hydrazone derivative | DPPH | IC50 = 843.52 ppm | 50% | nih.gov |

Antileishmanial Activity

Leishmaniasis is a neglected tropical disease for which new therapeutic agents are needed, and quinoline derivatives have emerged as promising candidates. nih.gov Research has explored various quinoline-based structures for their potential to combat Leishmania parasites.

One line of investigation focused on a series of 15 quinoline-4-carboxylic acid analogues tested against L. donovani promastigotes. nih.gov Further computational studies suggested that 2-aryl-quinoline-4-carboxylic acids could act as inhibitors of the L. major N-myristoyltransferase (LmNMT) enzyme, a potential drug target. nih.gov Additionally, quinoline-triazole hybrids have been evaluated, with several compounds demonstrating therapeutic action against intracellular amastigotes of Leishmania donovani in vitro. nih.gov

Antiviral Activities (e.g., Anti-HIV)

The development of novel antiviral agents is a global health priority, and quinoline derivatives have been explored for their potential in this area, including against the Human Immunodeficiency Virus (HIV). nih.govnih.gov

One study focused on the synthesis of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives. nih.gov These compounds were evaluated for their ability to block HIV integrase and cell-based HIV-1 replication. However, the derivatives showed no significant anti-HIV-1 activity at concentrations below 100 µM. nih.gov

In contrast, a different series of 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives demonstrated antiviral activity with EC50 values between 75 and 150 µM. nih.gov The most potent compound in this series, which contained a 4-fluorobenzoyl moiety, had an EC50 of 75 µM. Importantly, all tested compounds in this series showed low cytotoxicity, with CC50 values greater than 500 µM. nih.gov

| Compound Series | Key Derivative | Anti-HIV-1 Activity (EC50) | Cytotoxicity (CC50) | Reference |

|---|---|---|---|---|

| N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazides | N/A | No significant activity (< 100 µM) | Not Reported | nih.gov |

| 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides | Compound 8b (4-fluorobenzoyl moiety) | 75 µM | > 500 µM | nih.gov |

Other Noteworthy Biological Activities

Beyond the activities previously detailed, research has shown that this compound derivatives possess other biological properties, notably antibacterial and antifungal activities. A study on newly synthesized 2-(4-bromophenyl)this compound derivatives investigated their potential as microbial DNA-gyrase inhibitors. nih.govacs.org

The compounds were screened against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains (Candida albicans). nih.govacs.org The results showed that the tested compounds had moderate-to-good antibacterial activity against S. aureus but were not effective against E. coli. nih.govacs.org Several derivatives were also found to be effective against C. albicans. acs.org

| Compound | Target Organism | Activity Metric (MIC) | Result (µM) | Reference |

|---|---|---|---|---|

| Compound 5 (ethyl formohydrazonate derivative) | S. aureus | MIC | 49.04 | nih.govacs.org |

| Compound 6b (4-(4-methoxyphenyl)acetamidohydrazinyl derivative) | S. aureus | MIC | 38.64 | nih.govacs.org |

| Compound 10 | S. aureus | MIC | 191.36 | acs.org |

| Compound 10 | C. albicans | MIC | 191.36 | acs.org |

Elucidation of Mechanism of Action

Inhibition of Microbial DNA Gyrase and Topoisomerase

A significant mechanism of action for quinoline-4-carbohydrazide derivatives is the inhibition of bacterial DNA gyrase and other topoisomerases. These enzymes are crucial for bacterial survival as they control the topological state of DNA during replication, transcription, and repair. nih.govnih.govnih.gov By targeting these enzymes, these compounds effectively halt bacterial proliferation.

Bacterial DNA gyrase, a type II topoisomerase, plays a vital role in introducing negative supercoils into DNA, a process essential for initiating replication. nih.govnih.gov Quinoline-based compounds act as inhibitors of this enzyme, disrupting bacterial DNA replication and recombination. nih.govnih.gov For instance, a series of novel 2-(4-bromophenyl)this compound (B1273625) derivatives were specifically designed and synthesized to function as microbial DNA gyrase inhibitors. nih.govui.ac.idui.ac.idnih.gov In vitro studies demonstrated that these compounds exhibit promising antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.govnih.gov

The inhibitory activity of these derivatives against S. aureus DNA gyrase has been quantified, with some compounds showing significant potency. The mechanism is believed to involve the formation of a poisonous adduct on the DNA, which is a characteristic of quinolone-class antibacterials that target topoisomerases. researchgate.net This action leads to DNA damage and ultimately cell death. researchgate.net

Table 1: Inhibitory Activity of 2-(4-bromophenyl)this compound Derivatives against S. aureus DNA Gyrase

| Compound | Description | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 6b | Derivative with 4-(4-methoxyphenyl)acetamidohydazinyl moiety | 33.64 | nih.govui.ac.id |

| Compound 10 | Derivative with a cyclic hydrazine (B178648) moiety | 8.45 | nih.govui.ac.id |

| Ciprofloxacin (Reference) | Standard DNA gyrase inhibitor | 3.80 | nih.govui.ac.id |

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their ability to inhibit a range of human enzymes implicated in various diseases, including cancer and inflammation.

EGFR-TK Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a member of the protein kinase family, and its tyrosine kinase (TK) domain is a key target in cancer therapy. nih.govmdpi.comnih.gov Overactivation of EGFR signaling can lead to uncontrolled cell proliferation and tumor growth. nih.gov Novel hybrids combining the 2-(quinoline-4-carbonyl)hydrazide scaffold with an acrylamide moiety have been synthesized and evaluated as potential anticancer agents targeting EGFR-TK. nih.govmdpi.commdpi.comresearchgate.net

These compounds act as small molecule inhibitors that target the EGFR-TK signaling pathway. nih.gov The mechanism involves binding to the kinase domain of EGFR, which inhibits its autophosphorylation and subsequently downregulates the entire downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov One derivative, in particular, demonstrated potency nearly equivalent to the standard drug Lapatinib. nih.govmdpi.com

Table 2: EGFR-TK Inhibitory Activity of 2-(quinoline-4-carbonyl)hydrazide-acrylamide Hybrids

| Compound | Description | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 6h | Hybrid with a 3-(4-nitrophenyl)acrylamide moiety | 0.22 | nih.govmdpi.com |

| Compound 6a | Hybrid with a 3-(4-methylphenyl)acrylamide moiety | 0.31 | nih.gov |

| Lapatinib (Reference) | Standard EGFR-TK inhibitor | 0.18 | nih.govmdpi.com |

Protein Kinase Inhibition: Beyond EGFR-TK, the quinoline (B57606) scaffold is recognized as a "privileged structure" in the development of inhibitors for a broad spectrum of protein kinases. These enzymes are central regulators of cellular signal transduction, and their dysregulation is a hallmark of many diseases, especially cancer. Quinoline-based small molecules have been successfully developed into FDA-approved drugs that target various kinases, underscoring the potential of the this compound core in this area.

β-Glucuronidase Inhibition: β-Glucuronidase is an enzyme that plays a role in the metabolism of various substances and has been implicated in conditions like colon cancer. Certain quinoline derivatives, including N-arylidenequinoline-3-carbohydrazides, have been identified as potential inhibitors of this enzyme. The inhibitory mechanism of these compounds suggests their potential utility in conditions where β-glucuronidase activity is pathologically elevated.

COX-2/5-LOX Inhibition: Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. nih.gov While research on this compound itself is limited in this area, related quinoline structures have shown significant promise as selective COX-2 or dual COX-2/LOX inhibitors. For example, a series of 4-carboxyl quinoline derivatives were developed as potent and highly selective COX-2 inhibitors. nih.govmdpi.com Similarly, novel 1,2,4-triazine-quinoline hybrids were synthesized and found to be potent dual inhibitors of COX-2 and 15-LOX. nih.gov These findings suggest that the this compound scaffold could be a valuable template for developing novel anti-inflammatory agents.

Receptor Antagonism Mechanisms (e.g., NK3 Receptor Antagonism)

In addition to enzyme inhibition, this compound derivatives can act as receptor antagonists. A notable example is the development of N',2-diphenylthis compound based compounds as potent and selective antagonists of the Neurokinin-3 (NK3) receptor. The NK3 receptor is a G-protein coupled receptor primarily found in the central nervous system and is implicated in various neurological and psychiatric disorders.

The mechanism of action involves competitive binding to the NK3 receptor, preventing the endogenous ligand, neurokinin B, from activating it. This blockade modulates neuronal signaling pathways. The lead compounds in this class have been shown to occupy NK3 receptors within the central nervous system following oral administration, highlighting their potential for treating CNS conditions.

DNA Binding Interactions

Certain quinoline derivatives exert their biological effects through direct interaction with DNA. This mechanism is distinct from the inhibition of enzymes that process DNA, such as topoisomerases. Studies have shown that some quinoline-based compounds can function as DNA intercalators.

The mechanism involves the planar quinoline ring system inserting itself between the base pairs of the DNA double helix, particularly via the minor groove. This intercalation can cause conformational changes in the DNA structure, disrupting processes like replication and transcription and interfering with the binding of DNA-processing enzymes. This mode of action contributes to the cytotoxic effects of these compounds against cancer cells.

Investigation of Multi-target Action

The diverse biological activities associated with the this compound scaffold point towards a multi-target or polypharmacological profile. This means that a single chemical entity or its closely related derivatives can modulate multiple biological targets, which can be advantageous for treating complex, multifactorial diseases.

The research detailed above demonstrates that derivatives of this compound can be engineered to selectively inhibit:

Bacterial enzymes (DNA gyrase) for antibacterial applications. nih.govnih.gov

Human protein kinases (EGFR-TK) for anticancer therapy. nih.govmdpi.com

CNS receptors (NK3) for neurological disorders.

Inflammatory enzymes (COX/LOX) for anti-inflammatory treatments. nih.gov

This versatility highlights the quinoline moiety as a privileged scaffold in medicinal chemistry. The ability to hybridize the this compound core with other pharmacophores allows for the development of novel chemical entities with tailored, multi-target activities, a promising strategy for creating more effective therapies.

Structure Activity Relationship Sar Elucidation

Impact of Substituent Variation on the Quinoline (B57606) Ring System

The substitution pattern on the quinoline ring system plays a pivotal role in modulating the biological activity of quinoline-4-carbohydrazide derivatives. The nature and position of these substituents can significantly influence the compound's interaction with its biological target.

For instance, in a series of (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide analogues, the presence of a chlorine atom at the C-2 position and a methoxy (B1213986) group at the C-7 position of the quinoline ring were found to be important for their anticancer activity. While a systematic exploration of various substituents at these positions was not detailed, the activity of the parent compound highlights the contribution of these specific substitutions.

Further studies on other quinoline derivatives have provided more granular insights. For example, in a series of indole-quinoline derivatives, it was observed that compounds with a methyl group substituted at the C-5 position of the quinoline ring exhibited more potent activity against cancer cell lines compared to those with a C-6 substitution. This suggests that the steric and electronic properties of substituents at different positions on the quinoline core can drastically alter the pharmacological profile.

| Compound/Scaffold | Position of Substitution | Substituent | Biological Activity |

| (E)-N′-((quinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide | C-2 and C-7 | Chloro and Methoxy | Anticancer |

| Indole-quinoline | C-5 | Methyl | More potent anticancer activity |

| Indole-quinoline | C-6 | Methyl | Less potent anticancer activity |

Role of Hydrazide Moiety Modifications in Biological Activity

The hydrazide moiety is a critical pharmacophoric feature of this compound, and its modification has been a key strategy in the development of new derivatives with enhanced biological activities. The integrity and chemical nature of this linker region are crucial for maintaining or improving therapeutic efficacy. semanticscholar.orgrsc.org

In a study focused on 2-(4-bromophenyl)this compound (B1273625), various modifications to the hydrazide group were explored to assess their impact on antimicrobial activity. The parent carbohydrazide (B1668358) was used as a versatile intermediate for the synthesis of several N-substituted derivatives. nih.gov

One key modification involved the conversion of the carbohydrazide into a series of hydrazones through condensation with various aromatic aldehydes. This transformation of the terminal -NH2 group of the hydrazide into an N-arylidene group generally leads to compounds with significant biological activities. nih.gov

Furthermore, the hydrazide moiety has been utilized as a building block for the construction of heterocyclic rings. For example, cyclocondensation of 2-(4-bromophenyl)this compound with specific reagents yielded derivatives where the hydrazide is incorporated into a pyrazole (B372694) or a pyrazol-3-one ring. These modifications from an open-chain hydrazide to a more rigid cyclic structure were shown to influence the antibacterial activity of the compounds against Staphylococcus aureus. nih.gov

The following table summarizes the antibacterial activity of some key modifications of the hydrazide moiety in 2-(4-bromophenyl)this compound derivatives.

| Compound ID | Modification of Hydrazide Moiety | Target Organism | MIC (μM) |

| 5 | Ethyl formohydrazonate | S. aureus | 49.04 |

| 6b | 4-(4-methoxyphenyl)acetamidohydrazinyl | S. aureus | 38.64 |

| 10 | 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carbonyl | S. aureus | 191.36 |

| 11 | (3,5-dimethyl-1H-pyrazol-1-yl)methanone | S. aureus | 192.29 |

These findings underscore the importance of the hydrazide linker, demonstrating that both acyclic substitutions and cyclization into new heterocyclic systems are viable strategies for modulating the biological activity of this compound derivatives. nih.gov

Influence of Substituents on Terminal Aromatic or Heteroaromatic Rings

The introduction of a terminal aromatic or heteroaromatic ring, often via the hydrazide moiety to form a hydrazone, provides another avenue for structural modification and optimization of biological activity. The electronic and steric properties of substituents on this terminal ring can profoundly affect the compound's interaction with its biological target.

A study on a series of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids systematically investigated the impact of substituents on the terminal phenyl ring on their antiproliferative activity against the MCF-7 breast cancer cell line. The results demonstrated a clear SAR, where both electron-donating and electron-withdrawing groups influenced the cytotoxic potency. rsc.org

Derivatives with electron-donating groups, such as a 4-methyl or 3,4-dimethoxy substitution on the phenyl ring, exhibited potent anticancer activity. Conversely, the introduction of a bulky 3,4,5-trimethoxyphenyl moiety led to a decrease in activity. A significant enhancement in potency was observed with a strong electron-withdrawing group, as the derivative with a 4-nitrophenyl group was the most active compound in the series. However, the presence of halogen substituents (fluoro, chloro, bromo) on the phenyl ring resulted in a substantial drop in cytotoxic activity. rsc.org

The following table details the anticancer activity of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids with various substituents on the terminal phenyl ring.

| Compound ID | Substituent on Terminal Phenyl Ring | IC50 (μM) against MCF-7 |

| 6a | 4-methyl | 3.39 |

| 6b | 3,4-dimethoxy | 5.94 |

| 6d | 3,4,5-trimethoxy | 17.10 |

| 6e | 4-fluoro | 21.18 |

| 6f | 4-chloro | 26.01 |

| 6g | 4-bromo | 39.13 |

| 6h | 4-nitro | 2.71 |

| Doxorubicin (Ref.) | - | 6.18 |

These findings highlight the sensitivity of the biological activity to the electronic nature and size of the substituents on the terminal aromatic ring, providing a clear direction for the rational design of more potent this compound-based anticancer agents. rsc.org

Stereochemical Considerations in Activity Modulation

The role of stereochemistry in the biological activity of drug molecules is a fundamental concept in medicinal chemistry. The three-dimensional arrangement of atoms in a molecule can significantly impact its binding affinity to a target receptor or enzyme. However, based on the reviewed scientific literature, there is a lack of specific research focused on the stereochemical considerations of this compound derivatives and how chirality in this particular class of compounds modulates their biological activity. While the synthesis of chiral quinoline derivatives has been reported, studies detailing the differential biological effects of enantiomers or diastereomers of this compound are not prevalent in the available literature. This represents a potential area for future investigation to fully elucidate the SAR of this compound class.

Development of Pharmacophore Models from SAR Data

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. This model is developed based on the SAR data of a series of active compounds.

For quinoline-based compounds, pharmacophore models have been successfully developed for various biological targets. For instance, a pharmacophore model for quinoline derivatives with antioxidant activity was developed based on a training set of known antioxidants. The best-generated hypothesis consisted of four key chemical features: one aromatic ring and three hydrogen bond acceptors. This model was then used to screen for and design new quinoline derivatives with potential antioxidant properties. In this model, the aromatic ring feature could be mapped to the phenolic ring of the quinoline, while the hydrogen bond acceptor features could be mapped to hydroxyl groups and the carbonyl groups of the carbohydrazide moiety. nih.gov

While a specific pharmacophore model solely derived from SAR data of this compound derivatives was not explicitly detailed in the reviewed literature, the principles from closely related structures, such as quinoline-3-carbohydrazide (B3054276), are highly applicable. nih.gov The SAR data discussed in the previous sections provide a solid foundation for the development of such models for various activities, including anticancer and antibacterial effects.

The key pharmacophoric features likely to be important for the biological activity of this compound derivatives, based on the available SAR, would include:

Aromatic/hydrophobic regions: The quinoline ring itself and the terminal aromatic/heteroaromatic ring.

Hydrogen bond acceptors: The nitrogen atom of the quinoline ring, the carbonyl oxygen of the hydrazide moiety, and potentially substituents on the terminal ring (e.g., nitro group).

Hydrogen bond donors: The N-H group(s) of the hydrazide linker.

These features, along with their spatial relationships, would form the basis of a pharmacophore model that could guide the design and virtual screening of new, more potent this compound derivatives.

Computational and Chemoinformatic Approaches in Quinoline 4 Carbohydrazide Research

Molecular Docking Studies with Biological Targets

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For quinoline-4-carbohydrazide derivatives, these studies have been instrumental in elucidating their binding modes with various biological targets, including microbial DNA gyrase and HIV-1 integrase nih.govnih.govnih.govacs.org. The primary goal is to understand the interactions at the molecular level, which is crucial for structure-based drug design.

For instance, derivatives of 2-(4-bromophenyl)this compound (B1273625) have been docked into the active site of the Staphylococcus aureus DNA gyrase-DNA complex to predict their binding affinity and interactions nih.gov. Similarly, N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were analyzed through docking to understand their interaction with the catalytic domain of HIV-1 integrase nih.gov. These studies provide insights into how the quinoline (B57606) scaffold orients itself within the active site, guiding further structural modifications to enhance potency nih.govsemanticscholar.orgnih.gov.

Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Pi-Pi Stacking, Hydrophobic Interactions)

The stability of a ligand-protein complex is determined by a variety of non-covalent interactions. Research on this compound derivatives has identified several key interactions that contribute to their binding affinity.

Hydrogen Bonding: This is a critical interaction for many quinoline derivatives. For example, in the active site of the S. aureus gyrase-DNA complex, the quinoline nucleus of compound 6b was found to form a hydrogen bond with the DG13 residue nih.gov. Other studies on different quinoline derivatives targeting the SARS-CoV-2 Mpro enzyme showed hydrogen bonds with highly conserved amino acids like His41, His164, and Glu166 nih.govresearchgate.net.

Pi-Pi Stacking and Pi-Alkyl Interactions: The aromatic nature of the quinoline ring system facilitates pi-pi stacking and pi-alkyl interactions with aromatic and aliphatic residues in the protein's active site. The phenyl group of certain derivatives has been observed to form pi-pi stacking interactions with the DG7 residue in the DNA gyrase active site nih.gov.

Binding Affinity Prediction and Validation

Molecular docking studies provide a binding affinity score, typically in kcal/mol, which estimates the strength of the ligand-protein interaction. These in silico predictions are often validated through in vitro biological assays, such as determining the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC).

For example, a 2-(4-bromophenyl)this compound derivative (compound 6b) showed a significant docking binding score of -7.73 kcal/mol, which was superior to the reference drug ciprofloxacin (-7.29 kcal/mol) nih.govnih.govacs.org. This prediction was supported by in vitro assays, where compound 6b and another derivative (compound 10) displayed IC50 values of 33.64 µM and 8.45 µM, respectively, against S. aureus DNA gyrase nih.govnih.govacs.orgresearchgate.net.

| Compound | Target | Predicted Binding Affinity (kcal/mol) | Experimental Validation (IC50/MIC) | Reference |

|---|---|---|---|---|

| Compound 6b (4-(4-methoxyphenyl)acetamidohydazinyl derivative) | S. aureus DNA Gyrase | -7.73 | IC50: 33.64 µM; MIC: 38.64 µM | nih.govacs.org |

| Compound 10 (Pyrazole derivative) | S. aureus DNA Gyrase | - | IC50: 8.45 µM; MIC: 191.36 µM | nih.govacs.org |

| Ciprofloxacin (Reference) | S. aureus DNA Gyrase | -7.29 | IC50: 3.80 µM | nih.govacs.org |

| Compound 12b | Bacterial Strains | - | MIC: 39 µg/mL | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities nih.gov. For quinoline-based compounds, 2D and 3D-QSAR models have been developed to understand the structural features required for their activity against targets like cancer cell lines and Plasmodium falciparum nih.govmdpi.comresearchgate.netsemanticscholar.org.

Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are employed to build 3D-QSAR models nih.govmdpi.com. These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence the biological activity. A robust 3D-QSAR model for anti-gastric cancer quinoline derivatives showed good statistical precision with a cross-validated correlation coefficient (Q²) of 0.625 and a high coefficient of determination (R²) of 0.913 nih.gov. Such models are valuable for predicting the activity of newly designed compounds and guiding the synthesis of more potent analogues nih.govnih.gov.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Pharmacokinetic Profiling

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates. In silico ADMET prediction tools are widely used for this purpose, helping to identify compounds with favorable drug-like properties and reducing the likelihood of late-stage failures.

Studies on various this compound derivatives have shown promising ADMET profiles. For instance, several 2-(4-bromophenyl)this compound derivatives were predicted to have high gastrointestinal (GIT) absorption and not to penetrate the blood-brain barrier, which is often a desirable trait to avoid central nervous system side effects nih.govnih.govacs.org. The prediction of ADME properties is often guided by criteria such as Lipinski's rule of five, and many synthesized quinoline derivatives have shown no violations of this rule researchgate.net.

| Compound Series | Predicted Property | Finding | Reference |

|---|---|---|---|

| 2-(4-Bromophenyl)this compound derivatives | GIT Absorption | High | nih.govacs.org |

| 2-(4-Bromophenyl)this compound derivatives | Blood-Brain Barrier Penetration | Predicted not to cross | nih.govacs.org |

| Ester derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde | Lipinski's Rule of Five | No violations | researchgate.net |

| Quinoline-EGFR-TK inhibitors | Pharmacokinetic Properties | Valuable insights for drug development | nih.gov |

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target researchgate.net. This approach has been successfully applied to identify novel inhibitors based on the quinoline carbohydrazide (B1668358) scaffold.

For example, pharmacophore-based virtual screening has been used to identify potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes plos.orgtandfonline.com. A pharmacophore model is constructed based on the essential structural features required for biological activity. This model is then used as a 3D query to screen compound databases. Hits from the virtual screening are then subjected to further analysis, such as molecular docking and in vitro assays, to confirm their activity nih.govnih.gov. This methodology provides a rapid and cost-effective way to discover new chemical starting points for the development of novel therapeutic agents tandfonline.com.

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment abap.co.in. MD simulations have been performed on this compound derivatives to validate docking results and to understand the conformational changes that may occur upon binding nih.gov.

Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD), which measures the stability of the protein-ligand complex, and the root-mean-square fluctuation (RMSF), which indicates the flexibility of individual residues nih.govresearchgate.net. For quinoline derivatives complexed with targets like the SARS-CoV-2 Mpro enzyme, MD simulations have confirmed the formation of stable ligand-protein complexes nih.govresearchgate.net. These studies also analyze factors like hydrogen bonding, solvent accessible surface area (SASA), and binding free energy to provide a comprehensive understanding of the interaction dynamics, thus confirming the potential of a compound as a stable inhibitor nih.govresearchgate.netnih.gov.

Coordination Chemistry and Material Science Applications of Quinoline 4 Carbohydrazide and Its Derivatives

Ligand Design and Synthesis

The design of ligands based on the quinoline-4-carbohydrazide scaffold is a strategic process aimed at creating molecules with specific coordination properties and enhanced biological or material functions. A key design principle is molecular hybridization, which involves combining the this compound core with other pharmacologically active moieties. This approach is intended to produce new chemical entities with potentially synergistic or enhanced effects compared to the individual parent compounds. nih.gov The quinoline (B57606) ring itself is a versatile pharmacophore known for a wide range of biological activities, and the carbohydrazide (B1668358) group provides an excellent coordination site for metal ions. nih.gov

The design strategy often focuses on modifying the quinoline ring or the hydrazide group to fine-tune the ligand's electronic and steric properties. This, in turn, influences the stability, geometry, and subsequent properties of the resulting metal complexes. For instance, introducing different substituents on the quinoline nucleus can modulate the ligand's lipophilicity and electronic density, which can affect its biological activity and coordination behavior. medcraveonline.com

The synthesis of this compound and its derivatives typically follows a multi-step reaction pathway. A common starting material is quinoline-4-carboxylic acid. The general synthetic route involves the esterification of the carboxylic acid, followed by a reaction with hydrazine (B178648) hydrate (B1144303) to yield the desired carbohydrazide.

For example, the synthesis of 2-(4-bromophenyl)this compound (B1273625) begins with the Pfitzinger reaction, where isatin (B1672199) reacts with 4-bromoacetophenone in the presence of a base to form 2-(4-bromophenyl)quinoline-4-carboxylic acid. nih.gov This acid is then esterified, typically using an alcohol like ethanol (B145695) in the presence of a catalytic amount of strong acid. The resulting ester is subsequently treated with hydrazine hydrate, leading to the formation of the final 2-(4-bromophenyl)this compound product. nih.gov The structures of these synthesized compounds are typically confirmed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS). nih.gov

Synthesis and Characterization of Metal Complexes (e.g., Cu(II), Ni(II), Co(II) Complexes)

This compound and its derivatives are effective ligands for the formation of coordination complexes with various transition metals, including copper(II), nickel(II), and cobalt(II). The synthesis of these metal complexes is generally achieved by reacting the ligand with a corresponding metal salt, often in a suitable solvent like ethanol or methanol. The reaction mixture is typically heated to facilitate the complexation process.

For instance, Schiff base ligands derived from the condensation of quinoline-3-carbohydrazide (B3054276) (a structural isomer of this compound) with various aldehydes have been used to synthesize a range of metal complexes. uq.edu.aumdpi.commdpi.com In a typical synthesis, the Schiff base ligand is dissolved in a solvent, and an equimolar or appropriate stoichiometric amount of the metal chloride (e.g., CuCl₂, NiCl₂, CoCl₂) is added. The resulting mixture is then refluxed for a period, after which the solid complex precipitates and can be collected by filtration, washed, and dried. uq.edu.aumdpi.com

The characterization of these metal complexes is crucial to determine their structure and coordination behavior. A combination of analytical and spectroscopic techniques is employed for this purpose:

Elemental Analysis: This technique helps in determining the empirical formula of the complex and, consequently, the ligand-to-metal ratio.

Molar Conductivity Measurements: These measurements are used to ascertain the electrolytic or non-electrolytic nature of the complexes in a given solvent. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination sites of the ligand. A shift in the characteristic vibrational frequencies of the C=O (carbonyl) and C=N (azomethine, in the case of Schiff base derivatives) groups upon complexation indicates their involvement in bonding with the metal ion. uq.edu.auresearchgate.net

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complexes, which provides insights into the geometry of the complex and the oxidation state of the central metal ion. uq.edu.auresearchgate.net

Electronic Spectra (UV-Vis): The electronic spectra of the complexes can provide information about the coordination environment around the metal ion.

Based on the data obtained from these characterization techniques, the geometry of the metal complexes can be proposed. For many quinoline-carbohydrazide-based complexes, an octahedral geometry is often suggested. uq.edu.auresearchgate.net

Investigation of Biological Activities of Metal Complexes (e.g., Enhanced Antimicrobial/Anticancer Activity)

A significant area of research for this compound and its derivatives is the investigation of the biological activities of their metal complexes. It has been observed that the biological activity of the ligands can be significantly enhanced upon chelation with metal ions. This enhancement is often attributed to the principles of chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation due to the partial sharing of its positive charge with the donor groups of the ligand. This, in turn, increases the lipophilicity of the complex, facilitating its penetration through the lipid layers of cell membranes. nih.gov

Antimicrobial Activity:

Metal complexes of quinoline-carbohydrazide derivatives have been screened for their antibacterial and antifungal properties. The enhanced antimicrobial activity of the metal complexes compared to the free ligands is a commonly reported finding. For example, various transition metal complexes of Schiff bases derived from quinoline-carbohydrazide have shown promising activity against a range of bacterial and fungal strains. nih.gov

Anticancer Activity:

The anticancer potential of these metal complexes is another area of intense investigation. The cytotoxicity of the complexes is often evaluated against various cancer cell lines. For instance, copper(II) complexes of a novel quinoline derivative ligand have demonstrated significant cytotoxic potency against the MCF-7 human breast cancer cell line. nih.gov The mechanism of action is believed to involve the interaction of the complex with DNA, leading to the inhibition of DNA replication and, ultimately, cell death. Some copper complexes have shown higher potency than the widely used anticancer drug cisplatin (B142131) against certain cancer cell lines. mdpi.com

The following table summarizes the cytotoxic activity of some copper(II) complexes against various human tumor cell lines, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Complex | HCT-15 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | BxPC3 (Pancreatic) IC₅₀ (µM) | PSN-1 (Pancreatic) IC₅₀ (µM) | A375 (Melanoma) IC₅₀ (µM) |

| Complex 1 | > 50 | > 50 | 20.3 ± 1.1 | 29.3 ± 2.1 | 18.4 ± 1.5 |

| Complex 2 | 6.8 ± 0.5 | 10.1 ± 0.8 | 1.8 ± 0.1 | 4.9 ± 0.3 | 3.6 ± 0.2 |

| Complex 3 | 3.5 ± 0.2 | 4.8 ± 0.3 | 0.8 ± 0.1 | 2.1 ± 0.1 | 1.9 ± 0.1 |

| Cisplatin | 18.2 ± 1.2 | 12.5 ± 0.9 | 36.5 ± 2.5 | 10.2 ± 0.7 | 9.8 ± 0.6 |

Data adapted from a study on 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazone Cu(II) complexes, which are structurally related to quinoline-carbohydrazide derivatives. mdpi.com

Potential in Material Science (e.g., Fluorescent Materials, Sensors)

The unique photophysical properties of the quinoline moiety make this compound and its derivatives attractive candidates for applications in material science, particularly in the development of fluorescent materials and chemosensors. The rigid aromatic structure of the quinoline ring often leads to high fluorescence quantum yields.

Fluorescent Sensors:

Quinoline derivatives can act as fluorescent sensors for the detection of various metal ions. The principle behind this application is that the coordination of a metal ion to the quinoline-based ligand can cause a significant change in its fluorescence properties, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching (chelation-enhanced fluorescence quenching, CHEQ) of the fluorescence intensity. This change in fluorescence can be used for the qualitative and quantitative detection of the target metal ion.

For example, a novel quinoline derivative has been designed and synthesized as a highly selective and sensitive fluorescent sensor for the detection of Fe³⁺ ions. rsc.org The addition of Fe³⁺ to a solution of the sensor resulted in a distinct fluorescence quenching effect due to the formation of a complex between the sensor and the metal ion. rsc.org Similarly, quinoline derivative-functionalized carbon dots have been developed as a fluorescent nanosensor for the detection and intracellular imaging of Zn²⁺. nih.govrsc.org These nanosensors exhibit high selectivity and sensitivity, with a low detection limit for the target ion. nih.govrsc.org

The development of such sensors is of great interest due to their potential applications in environmental monitoring, biological imaging, and clinical diagnostics. The key advantages of fluorescent sensors include their high sensitivity, rapid response time, and the ability to perform real-time measurements. nih.govrsc.orgnih.gov

The following table lists some examples of quinoline-based fluorescent sensors and their target analytes.

| Sensor | Target Analyte | Sensing Mechanism |

| Quinoline derivative | Fe³⁺ | Fluorescence quenching |

| Quinoline derivative-functionalized carbon dots | Zn²⁺ | Fluorescence enhancement |

| Quinoline-based hydrazone derivative | Tributyltin (TBT) | Color change and fluorescence appearance |

Information compiled from various sources on quinoline-based sensors. rsc.orgnih.govrsc.orgmdpi.com

Future Research Directions and Therapeutic Potential

Optimization of Lead Compounds for Enhanced Potency and Selectivity

The process of lead optimization is critical for transforming a promising bioactive compound into a viable drug candidate. For quinoline-4-carbohydrazide derivatives, this involves systematic structural modifications to enhance their potency against specific biological targets while improving selectivity to minimize off-target effects.

A primary strategy involves the detailed exploration of the structure-activity relationship (SAR). Researchers are focused on modifying various positions of the quinoline (B57606) ring and the carbohydrazide (B1668358) side chain. For instance, substitutions on the phenyl ring of 2-phenylthis compound (B1604794) derivatives have been shown to significantly influence their activity. The goal is to identify substituents and structural conformations that maximize interactions with the target's binding site. This process often employs computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) models, to predict the impact of designed modifications before synthesis, thereby streamlining the optimization process.

Enhancing selectivity is another cornerstone of lead optimization. For example, in the development of kinase inhibitors, achieving selectivity for a specific kinase over others is essential to reduce potential toxicity. Similarly, when targeting microbial enzymes, selectivity over human orthologs is paramount. Research into quinoline-2,4(1H,3H)-diones, a related scaffold, has demonstrated that specific substitution patterns can confer high selectivity for the cannabinoid type 2 receptor (CB2R) over the CB1R, guiding future efforts for this compound analogs. The aim is to create derivatives that fit precisely into the intended biological target with high affinity, while having minimal interaction with other proteins.

Exploration of Novel Biological Targets

While this compound derivatives have been extensively studied for their antimicrobial and anticancer properties, a significant future direction is the exploration of novel biological targets. This involves screening these compounds against a wider range of enzymes, receptors, and cellular pathways implicated in various diseases.